molecular formula C20H21FN6O2 B2785078 N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide CAS No. 2380068-19-7

N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide

Cat. No.: B2785078
CAS No.: 2380068-19-7
M. Wt: 396.426
InChI Key: ZCXTUUGAESSGGW-UHFFFAOYSA-N
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Description

N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a triazolopyridazine ring, and an azetidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The azetidine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the oxolane-3-carboxamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects various cellular pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide is unique due to its combination of a triazolopyridazine ring and an azetidine moiety, which imparts specific chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-25(20(28)14-7-8-29-12-14)16-10-26(11-16)18-6-5-17-22-23-19(27(17)24-18)13-3-2-4-15(21)9-13/h2-6,9,14,16H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXTUUGAESSGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)C(=O)C5CCOC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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